1,1'-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene) is a highly conjugated energetic compound known for its remarkable thermal stability and low impact sensitivity. This compound is part of a class of materials designed for high-energy applications, often used in the development of new energetic materials due to its favorable detonation properties and stability under various conditions .
Preparation Methods
The synthesis of 1,1’-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene) typically involves the nitration of precursor compounds under controlled conditions. One common method includes the nitration of m-xylene, followed by a Knoevenagel condensation reaction with benzaldehyde. The reaction is carried out in a mixed acid solution at elevated temperatures to achieve high selectivity and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistent quality and safety.
Chemical Reactions Analysis
1,1’-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or metal hydrides, resulting in the formation of amines or other reduced derivatives.
Common reagents used in these reactions include nitric acid, acetic anhydride, hydrogen, and metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene) has several scientific research applications:
Chemistry: Used in the synthesis of new energetic materials with high thermal stability and low sensitivity.
Medicine: Research into its potential use in drug delivery systems or as a component in medical diagnostics.
Industry: Utilized in the development of explosives, propellants, and other high-energy materials.
Mechanism of Action
The mechanism of action of 1,1’-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene) involves its ability to undergo rapid exothermic reactions, releasing a significant amount of energy. The molecular targets and pathways involved include the interaction with other energetic compounds, leading to the propagation of detonation waves and the release of energy .
Comparison with Similar Compounds
Similar compounds include:
Hexanitrostilbene (HNS): Known for its high thermal stability and low sensitivity, similar to 1,1’-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene).
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Another compound with high thermal stability and low sensitivity, used in similar applications.
1,1-Diamino-2,2-dinitroethene (FOX): Known for its high energy content and stability.
1,1’-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene) stands out due to its unique combination of high thermal stability, low impact sensitivity, and favorable detonation properties, making it a valuable compound in the field of energetic materials.
Properties
CAS No. |
90739-51-8 |
---|---|
Molecular Formula |
C18H9N5O12 |
Molecular Weight |
487.3 g/mol |
IUPAC Name |
1,3,5-trinitro-2,4-bis(3-nitrophenoxy)benzene |
InChI |
InChI=1S/C18H9N5O12/c24-19(25)10-3-1-5-12(7-10)34-17-14(21(28)29)9-15(22(30)31)18(16(17)23(32)33)35-13-6-2-4-11(8-13)20(26)27/h1-9H |
InChI Key |
NRFFUSWIXPQGOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])OC3=CC=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.